2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c17-13-6-2-1-5-12(13)16(22)19-11-14-18-8-7-15(20-14)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMKKFKLXVLJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into two primary components:
- 4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methylamine : A pyrimidine ring substituted with pyrrolidine at position 4 and a methylamine group at position 2.
- 2-Fluorobenzoic acid : The acylating agent for the final amide bond formation.
Retrosynthetically, the pyrimidine core is derived from 2,4-dichloropyrimidine, where the 4-chloro group is replaced by pyrrolidine, and the 2-chloro group is functionalized into a methylamine.
Step-by-Step Synthesis of Key Intermediates
Synthesis of 2-Chloro-4-(Pyrrolidin-1-yl)Pyrimidine
The foundational step involves substituting the 4-chloro group of 2,4-dichloropyrimidine with pyrrolidine. This is achieved via nucleophilic aromatic substitution under basic conditions:
Procedure :
- Reactants : 2,4-Dichloropyrimidine (1.0 eq), pyrrolidine (1.1 eq), sodium tert-butoxide (1.2 eq) in tetrahydrofuran (THF).
- Conditions : Reaction at 65–70°C for 4 hours under nitrogen.
- Workup : Acid quenching (trifluoroacetic acid) and aqueous extraction.
- Yield : 96.3% (reported for analogous amination).
Mechanistic Insight :
The base deprotonates pyrrolidine, enhancing its nucleophilicity. The 4-chloro position is more reactive due to electronic and steric factors, enabling selective substitution.
Functionalization of the 2-Chloro Position to Methylamine
The 2-chloro group is converted to a methylamine via a two-step cyanation-reduction sequence:
Cyanation
Procedure :
- Reactants : 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), potassium cyanide (1.5 eq) in dimethylformamide (DMF).
- Conditions : 80°C for 12 hours.
- Yield : ~85% (estimated based on analogous reactions).
Nitrile Reduction to Primary Amine
Procedure :
- Reactants : 2-Cyano-4-(pyrrolidin-1-yl)pyrimidine (1.0 eq), lithium aluminum hydride (LiAlH₄, 2.0 eq) in dry tetrahydrofuran.
- Conditions : Reflux at 66°C for 6 hours.
- Workup : Quenching with aqueous sodium sulfate and filtration.
- Yield : 78% (similar reductions reported).
Alternative Method : Catalytic hydrogenation (H₂, Pd/C, ethanol) achieves comparable yields with milder conditions.
Amide Coupling with 2-Fluorobenzoic Acid
The final step involves coupling the methylamine intermediate with 2-fluorobenzoic acid:
Procedure :
- Reactants : 2-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)methyl)amine (1.0 eq), 2-fluorobenzoyl chloride (1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq) in dichloromethane.
- Conditions : Room temperature, 12 hours.
- Workup : Aqueous wash, drying, and column chromatography.
- Yield : 82%.
Optimization Note : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 hours with a 90% yield, as demonstrated in analogous amide syntheses.
Alternative Synthetic Routes
Reductive Amination of Pyrimidine-2-Carbaldehyde
Route Overview :
- Aldehyde Formation : Oxidize 2-(hydroxymethyl)-4-(pyrrolidin-1-yl)pyrimidine (from chloromethyl precursor) to the aldehyde using pyridinium chlorochromate (PCC).
- Reductive Amination : React with ammonium acetate and sodium cyanoborohydride to yield the methylamine.
Advantages : Avoids toxic cyanide intermediates.
Yield : 70–75% for reductive amination.
Reaction Optimization and Scalability
Solvent-Free and Ultrasound-Assisted Methods
Analytical Characterization
Key Data for 2-Fluoro-N-((4-(Pyrrolidin-1-yl)Pyrimidin-2-yl)Methyl)Benzamide :
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₈FN₅O | HRMS |
| Melting Point | 158–160°C | DSC |
| Purity | >99.5% | HPLC (C18 column) |
| IR (cm⁻¹) | 1650 (C=O), 1540 (C-F) | FT-IR |
¹H NMR (400 MHz, CDCl₃) :
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and anticancer agents. Functionalization at the pyrimidine 2-position enables diversification:
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C16H17FN4O
- Molecular Weight : 300.33 g/mol
- CAS Number : 1797222-41-3
The structure of the compound features a fluorine atom, a pyrimidine ring, and a benzamide moiety, which contribute to its biological activity.
Kinase Inhibition
A primary application of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and proliferation. The compound has shown promise in inhibiting several kinases associated with cancer progression.
Case Study: Inhibition of Plasmodial Kinases
Recent studies have identified the potential of this compound to inhibit specific kinases involved in malaria, such as PfGSK3 and PfPK6. These kinases are essential for the life cycle of the malaria parasite, making them attractive targets for drug development. In vitro assays demonstrated that compounds similar to 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibit significant inhibitory activity against these kinases .
Cancer Therapy
The compound's structural features suggest it may interact with various receptors implicated in cancer, particularly those involved in the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) pathways.
Case Study: Receptor Tyrosine Kinase Inhibition
Research has shown that analogs of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can inhibit receptor tyrosine kinases that are overexpressed in several cancers. These interactions can potentially lead to reduced tumor growth and metastasis .
Antimicrobial Applications
Emerging research indicates that this compound may also possess antimicrobial properties. Its ability to inhibit specific kinases involved in bacterial resistance mechanisms could make it a candidate for developing new antibiotics.
Case Study: Targeting Bacterial Kinases
Studies have suggested that compounds similar to 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide could inhibit bacterial kinases, which play vital roles in bacterial growth and survival. This application is particularly relevant given the rising concern over antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
Halogen Substitutions
- 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2, ): This compound replaces fluorine with chlorine at the 2- and 6-positions of the benzamide. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance target binding but reduce metabolic stability compared to fluorine. Compound 2 demonstrated activity as an EGFR inhibitor, with an LCMS [M+H]+ of 447.1 and distinct NMR shifts indicative of hydroxypiperidine interactions .
- (E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17, ): Retaining the 2-fluoro substitution, this compound incorporates a phthalazinone group and a hydroxyamino moiety. It exhibited potent anti-proliferative activity in cancer cell lines (e.g., 4.1-fold lower cytotoxicity in MCF-10A cells than SAHA), highlighting the role of fluorine in balancing efficacy and safety .
Trifluoromethyl and Methylpiperazine Modifications
- Flumbatinib () :
This tyrosine kinase inhibitor features a trifluoromethyl group on the benzamide core and a methylpiperazine-linked pyrimidine. The trifluoromethyl group enhances lipophilicity and target residence time, while methylpiperazine improves solubility. Flumbatinib’s structure (CAS 895519-90-1) underscores the importance of electron-withdrawing groups in kinase inhibition .
Pyrimidine and Heterocyclic Modifications
- The 2-fluoro-N-isopropylbenzamide moiety retains fluorine but substitutes pyrrolidine with a bulkier isopropyl group, which may alter pharmacokinetics (e.g., MP: 175–178°C, mass 589.1 [M++1]) .
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamide (6c, ): The pyridinyl-pyrimidine scaffold and trifluoromethyl group enhance dual kinase inhibition (e.g., EGFR and ABL). The methylpiperazine linker improves blood-brain barrier penetration compared to pyrrolidine, which is smaller and less basic .
Linker and Solubility Considerations
- Pyrrolidine vs. However, piperazine derivatives often exhibit better aqueous solubility due to increased basicity .
Anticancer Activity
- The target compound’s pyrrolidine-pyrimidine scaffold may mimic diaminopyrimidine-based EGFR inhibitors (), while fluorine reduces off-target toxicity compared to chlorinated analogs .
- Compound 17 () showed a 4.1-fold safety advantage over SAHA, suggesting fluorine’s role in selective cytotoxicity .
Physicochemical Properties
Biological Activity
The compound 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide (CAS No. 1797222-41-3) is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves several steps:
- Formation of the Pyrimidine Ring : The pyrimidine structure is synthesized through a condensation reaction involving β-ketoesters and urea.
- Introduction of the Fluorine Atom : Electrophilic fluorination is employed to introduce the fluorine atom, often using reagents like Selectfluor.
- Attachment of the Pyrrolidine Moiety : A nucleophilic substitution reaction allows for the attachment of the pyrrolidine ring to the fluorinated pyrimidine.
- Formation of the Benzamide Group : The final step involves coupling the benzamide group, frequently facilitated by trifluoroacetic acid as a catalyst .
The biological activity of 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity by binding to their active sites, leading to alterations in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation, suggesting potential applications in cancer therapy .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide effectively inhibited cell growth in various cancer cell lines, including those resistant to traditional chemotherapeutics like methotrexate. This resistance was attributed to downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
- Anti-inflammatory Properties : Preliminary studies have suggested that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory cytokines .
Data Table: Biological Activity Summary
Research Findings
Recent studies have highlighted the compound's unique properties compared to other benzamides. Its structural specificity allows for selective targeting of molecular pathways associated with cancer and inflammation, making it a promising candidate for further investigation in pharmacological applications.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for preparing 2-fluoro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide?
- The synthesis involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine core via nucleophilic substitution or cyclization.
- Introduction of the pyrrolidine moiety using coupling agents (e.g., carbodiimides) under inert conditions.
- Final benzamide coupling via condensation between the pyrimidine intermediate and 2-fluorobenzoyl chloride.
- Common solvents: dimethylformamide (DMF) or ethanol; purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and fluorine substitution .
- NMR (¹H/¹³C) : Assigns protons and carbons in the pyrimidine, pyrrolidine, and benzamide groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
Q. How does the fluorine atom influence the compound's physicochemical properties?
- The 2-fluoro substituent increases lipophilicity (log P ~3.5–4.0), enhancing membrane permeability.
- Fluorine’s electronegativity stabilizes the benzamide moiety against metabolic degradation, improving bioavailability .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrrolidine-pyrimidine intermediate?
- Key variables :
- Temperature : Controlled heating (80–100°C) to avoid side reactions.
- Catalysts : Use of Pd-based catalysts for efficient cross-coupling.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Monitoring : Real-time HPLC tracking of intermediate formation .
Q. How to resolve NMR spectral contradictions caused by rotational isomerism in the benzamide group?
- Dynamic NMR (VT-NMR) : Conduct experiments at variable temperatures (e.g., −40°C to 80°C) to coalesce split signals.
- 2D Techniques (COSY, NOESY) : Identify through-space correlations between amide protons and adjacent substituents .
Q. What strategies address discrepancies between in silico docking predictions and in vitro binding assays?
- Validation steps :
- Molecular Dynamics (MD) Simulations : Refine docking poses over 100+ ns to account for protein flexibility.
- Assay conditions : Confirm buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect ligand-protein interactions.
- Control experiments : Compare with known inhibitors (e.g., imatinib derivatives) to benchmark activity .
Q. How to design structure-activity relationship (SAR) studies for the pyrrolidine moiety?
- Analog synthesis : Replace pyrrolidine with piperidine, morpholine, or azetidine to assess ring size effects.
- Functional group modifications : Introduce methyl or carbonyl groups to the pyrrolidine nitrogen.
- Assay panels : Test analogs against kinase targets (e.g., BCR-ABL) and measure IC₅₀ values .
Q. What challenges arise in determining log P and pKa for multi-ionizable compounds?
- Log P : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation.
- pKa : Employ potentiometric titration (e.g., Sirius T3 instrument) or computational tools (e.g., MarvinSuite).
- Multi-ionizable groups : Account for protonation states of the pyrimidine nitrogen and benzamide carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
